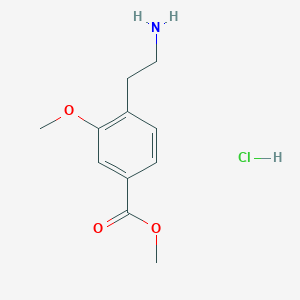

Methyl 4-(2-aminoethyl)-3-methoxybenzoate hydrochloride

Description

Methyl 4-(2-aminoethyl)-3-methoxybenzoate hydrochloride is a benzoate ester derivative featuring a 2-aminoethyl substituent at the 4-position and a methoxy group at the 3-position of the aromatic ring, with the ester moiety converted to a hydrochloride salt. This structure enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

methyl 4-(2-aminoethyl)-3-methoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-14-10-7-9(11(13)15-2)4-3-8(10)5-6-12;/h3-4,7H,5-6,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWKCKZNUZKRDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803606-98-5 | |

| Record name | Benzoic acid, 4-(2-aminoethyl)-3-methoxy-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803606-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

Methyl 4-(2-aminoethyl)-3-methoxybenzoate hydrochloride, often referred to as MAM, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the mechanisms of action, biological effects, and relevant case studies associated with this compound.

Chemical Structure and Properties

MAM features a methoxy group and an aminoethyl side chain attached to a benzoate structure. The hydrochloride salt form enhances its solubility in water, which is crucial for its bioavailability in biological systems. The structural formula can be represented as follows:

The biological activity of MAM can be attributed to several key interactions:

- Enzyme Modulation : MAM acts as a substrate for specific enzymes, influencing various metabolic pathways. The aminoethyl group can form hydrogen bonds with active sites on enzymes, thereby modulating their activity.

- Receptor Interaction : The compound shows potential in interacting with neurotransmitter receptors, which may contribute to its pharmacological effects, particularly in the context of antipsychotic activity .

- Hydrophobic Interactions : The methoxy and benzoate groups facilitate hydrophobic interactions that enhance the binding affinity of MAM to biological targets.

Biological Effects

MAM exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies indicate that MAM has inhibitory effects against various bacterial strains. Its mechanism includes the disruption of bacterial cell membranes and interference with metabolic processes .

- Antitumor Properties : Preliminary research suggests that MAM may inhibit the proliferation of cancer cells by inducing apoptosis and modulating signal transduction pathways .

- Neuroprotective Effects : There is evidence supporting the neuroprotective properties of MAM, which may be linked to its ability to modulate neurotransmitter systems involved in mood regulation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of E. coli and S. aureus | |

| Antitumor | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Modulates neurotransmitter receptor activity |

Case Study: Antimicrobial Efficacy

A study conducted on the antibacterial properties of MAM demonstrated significant inhibition against gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard diffusion methods, confirming its efficacy as an antimicrobial agent.

- E. coli MIC : 10 mg/ml

- S. aureus MIC : 15 mg/ml

These results indicate that MAM could be a potential candidate for developing new antimicrobial therapies, particularly in treating infections resistant to conventional antibiotics .

Case Study: Antitumor Activity

In vitro studies have shown that MAM effectively reduces cell viability in various cancer cell lines. A notable experiment involved treating human leukemia cells with MAM, resulting in a significant decrease in cell proliferation and increased apoptosis rates compared to untreated controls. This suggests that MAM may serve as a lead compound for further development in cancer therapeutics .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : The compound is being investigated for its potential therapeutic effects. Its ability to modulate enzyme activity makes it a candidate for developing new drugs targeting metabolic pathways.

- Enzyme Inhibition Studies : Research has shown that methyl 4-(2-aminoethyl)-3-methoxybenzoate hydrochloride can inhibit specific enzymes at micromolar concentrations, indicating its potential as a lead compound for drug development.

2. Chemical Biology

- Biological Interactions : The compound's structure facilitates interactions with biological molecules, making it useful in studies involving enzyme inhibition or receptor binding .

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against certain bacterial strains.

3. Industrial Applications

- Chemical Synthesis : It serves as a building block in the synthesis of more complex molecules used in various industrial applications, including specialty chemicals and materials.

Case Studies and Research Findings

1. Enzyme Inhibition Studies

A study explored the interaction of this compound with enzymes involved in metabolic pathways. Results indicated that the compound could inhibit certain enzymes effectively at low concentrations, suggesting its utility in drug development.

2. Comparative Analysis with Similar Compounds

Comparative studies have shown that this compound exhibits distinct chemical reactivity compared to similar compounds lacking the methoxy group or possessing different side chains. This uniqueness contributes to its enhanced biological activity and potential applications in therapeutic contexts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between Methyl 4-(2-aminoethyl)-3-methoxybenzoate hydrochloride and related compounds:

Structural and Functional Differences

- Aminoethyl vs.

- Ester vs. Acid: The free acid form (4-(2-aminoethyl)-3-methoxybenzoic acid, MW 231.68) lacks the methyl ester and hydrochloride, reducing solubility and altering pharmacokinetics .

- Brominated Analog: Methyl 4-(bromomethyl)-3-methoxybenzoate serves as a synthetic intermediate for nucleophilic substitution reactions, contrasting with the target compound’s aminoethyl functionality .

Physicochemical Properties

- Solubility : The hydrochloride salt form enhances water solubility compared to neutral analogs like the free acid or brominated precursor .

- Stability: The ester group in the target compound may confer susceptibility to hydrolysis under acidic/basic conditions, whereas sulfonyl fluoride (AEBSF HCl) or amide derivatives (e.g., 3-(aminomethyl)-3-methoxy-1lambda6-thiane-1,1-dione HCl, C₇H₁₆ClNO₃S) exhibit greater hydrolytic stability .

Preparation Methods

Esterification of the Corresponding Carboxylic Acid

- Starting Material: 4-(2-aminoethyl)-3-methoxybenzoic acid or a closely related precursor.

- Reaction: The carboxylic acid is esterified with methanol under acidic conditions (commonly using sulfuric acid or hydrochloric acid as catalysts).

- Conditions: Refluxing the reaction mixture at approximately 65–85°C for several hours ensures complete esterification.

- Work-up: After reaction completion, the mixture is concentrated under reduced pressure, and the product is extracted and purified by crystallization or chromatography.

This method is favored industrially due to its simplicity, high yield, and scalability.

Introduction of the Aminoethyl Side Chain

- Route: The aminoethyl group can be introduced via reductive amination or nucleophilic substitution.

- Example: Starting from 4-(bromomethyl)-3-methoxybenzoate, nucleophilic substitution with sodium azide in dimethyl sulfoxide (DMSO) forms an azido intermediate.

- Reduction: The azido group is then reduced to the amino group using triphenylphosphine in tetrahydrofuran (THF).

- Alternative: Reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride can also install the aminoethyl substituent.

Formation of the Hydrochloride Salt

- The free base of methyl 4-(2-aminoethyl)-3-methoxybenzoate is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium.

- This step enhances the compound's crystallinity and stability.

Detailed Synthetic Route Example

| Step | Reaction Description | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Esterification of 4-(2-aminoethyl)-3-methoxybenzoic acid | Methanol, HCl or H₂SO₄, reflux (65–85°C), 4–6 h | Methyl ester intermediate, high yield (>90%) |

| 2 | Conversion of bromomethyl precursor to azidomethyl intermediate | Sodium azide, DMSO, room temperature, 12 h | Azido intermediate, moderate yield (~80%) |

| 3 | Reduction of azido intermediate to aminoethyl derivative | Triphenylphosphine, THF, room temperature, 4 h | Aminoethyl product, high purity |

| 4 | Salt formation | HCl in organic solvent, room temperature | Hydrochloride salt, crystalline form |

Research Findings and Analytical Data

Analytical Techniques for Confirmation

Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic signals for methoxy protons (~3.7–3.9 ppm), aromatic protons (6.5–7.5 ppm), and aminoethyl protons (2.5–3.5 ppm).

- ^13C NMR confirms ester carbonyl (~165–170 ppm) and aromatic carbons.

-

- Electrospray ionization (ESI-MS) or high-resolution MS confirms molecular ion peaks consistent with the molecular formula, including the hydrochloride salt.

High-Performance Liquid Chromatography (HPLC):

- Reverse-phase HPLC with UV detection at 254 nm is used to assess purity, typically achieving >95%.

-

- Differential scanning calorimetry (DSC) provides melting point data, useful for purity assessment.

Industrial and Laboratory Scale Considerations

- Esterification under acidic reflux is preferred for industrial synthesis due to operational simplicity and cost-effectiveness.

- Use of sodium azide and triphenylphosphine requires careful handling due to toxicity and sensitivity.

- Purification techniques such as recrystallization and chromatography ensure high purity suitable for pharmaceutical applications.

Comparative Analysis with Related Compounds

| Feature | Methyl 4-(2-aminoethyl)-3-methoxybenzoate HCl | Related Ester Compounds (e.g., 4-(aminomethyl)-2-methoxybenzoate HCl) |

|---|---|---|

| Amino Substituent Position | 4-position with 2-aminoethyl side chain | 4-position with aminomethyl group |

| Methoxy Group Position | 3-position | 2-position |

| Esterification Method | Acid-catalyzed methanol esterification | Similar acid or catalytic esterification |

| Amino Group Introduction | Reductive amination or azide reduction | Similar methods |

| Industrial Scalability | High due to straightforward esterification | High |

| Application Focus | Pharmaceutical intermediates, antiviral research | Pharmaceutical intermediates, enzyme interaction studies |

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| Esterification | Acid-catalyzed reaction of carboxylic acid with methanol | Methanol, HCl/H₂SO₄, reflux 65–85°C, 4–6 h | High yield, scalable |

| Aminoethyl Side Chain Introduction | Nucleophilic substitution or reductive amination | Sodium azide/DMSO; triphenylphosphine/THF or formaldehyde/sodium cyanoborohydride | Moderate to high yield; requires safety precautions |

| Hydrochloride Salt Formation | Treatment with HCl in solvent | HCl, organic solvent or aqueous medium | Improves stability and crystallinity |

| Purification | Crystallization, chromatography | Solvent extraction, column chromatography | Ensures >95% purity |

Q & A

Q. What are the critical steps and reaction conditions for synthesizing Methyl 4-(2-aminoethyl)-3-methoxybenzoate hydrochloride?

The synthesis typically involves:

- Esterification : Reaction of 4-(2-aminoethyl)-3-methoxybenzoic acid with methanol under acidic catalysis to form the methyl ester.

- Salt formation : Treatment with HCl to generate the hydrochloride salt, enhancing aqueous solubility . Key conditions include pH control (to avoid premature protonation of the amino group), temperature optimization (60–80°C for esterification), and inert atmosphere (N₂/Ar) to prevent oxidation of the aminoethyl moiety .

Q. How does the hydrochloride form influence the compound’s physicochemical properties?

The hydrochloride salt improves:

- Solubility : Increased polarity due to ionic interactions enables better dissolution in aqueous buffers (critical for biological assays) .

- Stability : Protonation of the amino group reduces nucleophilic reactivity, minimizing degradation during storage . Comparative studies with freebase forms should include pH-dependent solubility assays and accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .

Q. What analytical techniques are recommended for purity assessment?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) in water. Adjust gradient elution to resolve impurities like unreacted benzoic acid derivatives .

- TLC : Silica gel plates with ethyl acetate:methanol:ammonia (8:2:0.1) can identify primary byproducts .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing side reactions?

Advanced strategies include:

- Protecting group chemistry : Temporarily protect the aminoethyl group (e.g., with Boc) during esterification to prevent side reactions like intramolecular cyclization .

- Flow chemistry : Continuous reactors improve mixing and heat transfer, reducing reaction time and byproduct formation .

- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between temperature, catalyst concentration, and solvent ratios .

Q. What methodologies address contradictions in reported biological activity data?

Discrepancies may arise from:

- Impurity profiles : Batch-to-batch variability in residual solvents or unreacted intermediates (e.g., methyl 3-methoxybenzoate) can skew bioassay results. Implement LC-MS to quantify impurities and correlate with activity .

- Receptor selectivity : Use competitive binding assays (e.g., SPR or radioligand displacement) to differentiate target-specific effects from off-target interactions .

Q. How can the compound’s stability under biological assay conditions be validated?

- Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Monitor degradation via HPLC and identify breakdown products (e.g., demethylated or hydrolyzed derivatives) .

- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound using LC-MS/MS .

Q. What strategies resolve structural ambiguity in spectroscopic data (e.g., NMR)?

- 2D NMR : Use HSQC and HMBC to assign ambiguous proton environments (e.g., distinguishing methoxy vs. ester methyl groups) .

- X-ray crystallography : Single-crystal analysis resolves absolute configuration and hydrogen-bonding patterns in the hydrochloride lattice .

Experimental Design & Data Analysis

Q. How to design dose-response studies for in vitro pharmacological profiling?

- Range-finding assays : Start with log-spaced concentrations (1 nM–100 µM) and use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .

- Counter-screens : Include structurally related analogs (e.g., ethyl ester variants) to assess pharmacophore specificity .

Q. What computational tools predict metabolic pathways and toxicity?

- ADMET prediction : Software like Schrödinger’s QikProp or ADMETlab 3.0 models hepatic metabolism (e.g., CYP450-mediated oxidation of the aminoethyl group) .

- Molecular docking : Simulate interactions with metabolic enzymes (e.g., CYP2D6) to identify potential toxophores .

Q. How to troubleshoot low reproducibility in synthetic batches?

- Batch record analysis : Compare raw material certificates (e.g., solvent water content, HCl purity) .

- Reaction monitoring : Use inline FTIR or PAT (Process Analytical Technology) to detect deviations in real-time .

Safety & Handling Protocols

Q. What PPE is essential for handling this compound?

- Minimum requirements : Nitrile gloves, lab coat, safety goggles, and fume hood use to prevent inhalation/contact .

- Spill management : Neutralize with sodium bicarbonate, adsorb with vermiculite, and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.